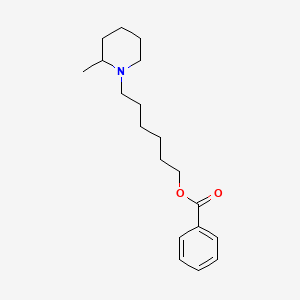
6-(2-Methylpiperidin-1-yl)hexyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methylpiperidin-1-yl)hexyl benzoate is a chemical compound with the molecular formula C19H29NO2 and a molecular weight of 303.439 g/mol . It is a benzoate ester derivative that includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpiperidin-1-yl)hexyl benzoate typically involves the esterification of benzoic acid with 6-(2-Methylpiperidin-1-yl)hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpiperidin-1-yl)hexyl benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Piperidone derivatives.
Reduction: 6-(2-Methylpiperidin-1-yl)hexanol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Methylpiperidin-1-yl)hexyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Methylpiperidin-1-yl)hexyl benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester group may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
6-(2-Methylpiperidin-1-yl)hexanol: The alcohol derivative of 6-(2-Methylpiperidin-1-yl)hexyl benzoate.
Piperidine: The parent compound of the piperidine ring.
Benzoic Acid: The parent compound of the benzoate ester group.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the benzoate ester group. This combination imparts specific chemical and biological properties that are not observed in the individual components alone .
Properties
CAS No. |
64050-32-4 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-(2-methylpiperidin-1-yl)hexyl benzoate |
InChI |
InChI=1S/C19H29NO2/c1-17-11-7-9-15-20(17)14-8-2-3-10-16-22-19(21)18-12-5-4-6-13-18/h4-6,12-13,17H,2-3,7-11,14-16H2,1H3 |
InChI Key |
REXBYBGSZJEITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCCCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


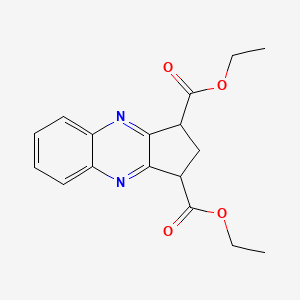


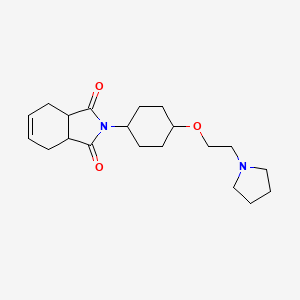
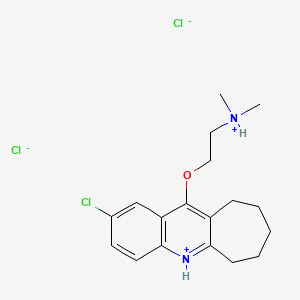

![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
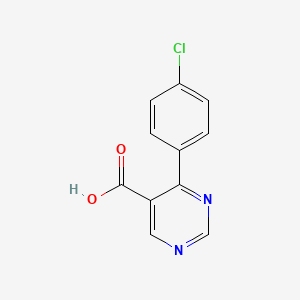

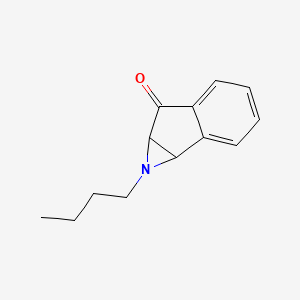
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)

![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
